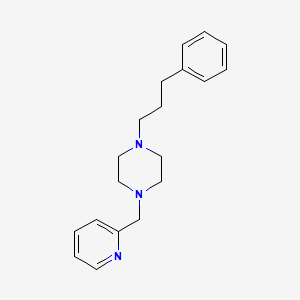
1-(3-Phenylpropyl)-4-(pyridin-2-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenylpropyl)-4-(pyridin-2-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a phenylpropyl group and a pyridin-2-ylmethyl group attached to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylpropyl)-4-(pyridin-2-ylmethyl)piperazine typically involves the reaction of 1-(3-phenylpropyl)piperazine with pyridine-2-carbaldehyde. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Phenylpropyl)-4-(pyridin-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
1-(3-Phenylpropyl)-4-(pyridin-2-ylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Phenylpropyl)-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Phenylpropyl)piperazine: Lacks the pyridin-2-ylmethyl group.
4-(Pyridin-2-ylmethyl)piperazine: Lacks the phenylpropyl group.
1-(3-Phenylpropyl)-4-methylpiperazine: Has a methyl group instead of the pyridin-2-ylmethyl group.
Uniqueness
1-(3-Phenylpropyl)-4-(pyridin-2-ylmethyl)piperazine is unique due to the presence of both the phenylpropyl and pyridin-2-ylmethyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the combination of these groups may enhance the compound’s binding affinity to certain molecular targets, leading to improved biological activity.
Propiedades
Fórmula molecular |
C19H25N3 |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
1-(3-phenylpropyl)-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C19H25N3/c1-2-7-18(8-3-1)9-6-12-21-13-15-22(16-14-21)17-19-10-4-5-11-20-19/h1-5,7-8,10-11H,6,9,12-17H2 |
Clave InChI |
DZAIFNZNWYGGPA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485840.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12485844.png)
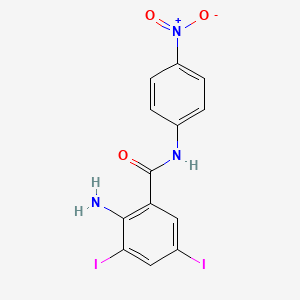
![5-(2,4-dichlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12485860.png)
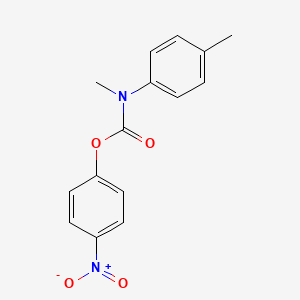
![Methyl 5-{[(3-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485886.png)
![7-Amino-5-(4-chlorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12485887.png)
![4-(5-bromo-2-hydroxyphenyl)-3-hydroxy-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12485889.png)
![4-[4-(dimethylamino)phenyl]-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12485894.png)
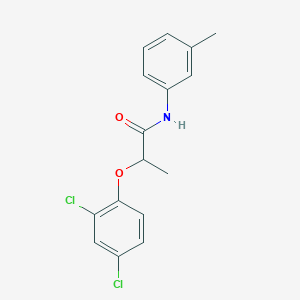
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]alaninamide](/img/structure/B12485910.png)
![5-({3-Chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12485916.png)
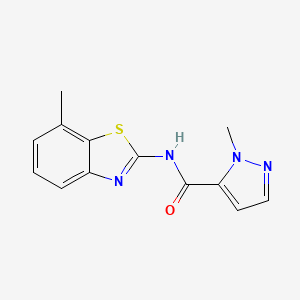
![ethyl 2-{[(1-methyl-1H-imidazol-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12485932.png)
